molecular formula C12H18N6S B6765185 N-[(1-methyltriazol-4-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine

N-[(1-methyltriazol-4-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine

Cat. No.: B6765185
M. Wt: 278.38 g/mol
InChI Key: VZNWSBPHTMDUJY-UHFFFAOYSA-N
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Description

N-[(1-methyltriazol-4-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine is a heterocyclic compound that contains both triazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Properties

IUPAC Name

N-[(1-methyltriazol-4-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6S/c1-17-9-11(15-16-17)8-14-10-2-5-18(6-3-10)12-13-4-7-19-12/h4,7,9-10,14H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNWSBPHTMDUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CNC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyltriazol-4-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine typically involves the formation of the triazole and thiazole rings followed by their coupling with a piperidine derivative. One common method involves the use of click chemistry to form the triazole ring, which is then reacted with a thiazole derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyltriazol-4-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[(1-methyltriazol-4-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methyltriazol-4-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and thiazole derivatives, such as:

  • 1,2,4-triazole
  • 1,3-thiazole
  • 1,2,3-triazole
  • 1,3,4-thiadiazole

Uniqueness

N-[(1-methyltriazol-4-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine is unique due to its specific combination of triazole and thiazole rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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